molecular formula C30H12Br2O2 B075365 1,2-Dibromopyranthrene-8,16-dione CAS No. 1324-35-2

1,2-Dibromopyranthrene-8,16-dione

Cat. No. B075365
CAS RN: 1324-35-2
M. Wt: 564.2 g/mol
InChI Key: HJICBVMRKHYRDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like 7,8,15,16-tetraazaterrylene, involves multiple steps starting from phenalene-1,3-dione, indicating a complex synthesis pathway that may include bromination and dione formation steps (Fan et al., 2012).

Molecular Structure Analysis

The molecular structures related to 1,2-Dibromopyranthrene-8,16-dione often exhibit planar configurations with potential for stacking or other intermolecular interactions, as seen in compounds like 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione. These structures can influence their physical and chemical properties significantly (Mehta et al., 1999).

Chemical Reactions and Properties

Related compounds exhibit various chemical reactions, such as the base-promoted rearrangement or the Diels-Alder dimerization, indicating that 1,2-Dibromopyranthrene-8,16-dione may also undergo unique reactions depending on its structural configuration and substituents (Nigo et al., 1993).

Physical Properties Analysis

Compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like various phenanthrene-1,4-diones, have been synthesized with specific structural features affecting their physical properties, such as solubility, melting points, and crystalline structure. These properties are critical for their applications in organic electronics and other fields (Kaliakoudas et al., 1990).

Chemical Properties Analysis

The chemical properties of similar compounds reveal reactivity towards halogenation and other chemical modifications. Studies on brominated and chlorinated diones suggest that 1,2-Dibromopyranthrene-8,16-dione could exhibit unique reactivity patterns, especially in relation to its bromine substituents (Umehara et al., 1977).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research highlights the utility of 1,2-diones, including compounds structurally related to 1,2-Dibromopyranthrene-8,16-dione, as important intermediates in organic synthesis. For instance, a method for synthesizing 1,2-diones from corresponding 1,2-diols using iron(III) nitrate under microwave irradiation offers an efficient, rapid, and high-yielding protocol. This method avoids the use of toxic and expensive reagents, marking an advancement in the synthesis of diones, which are crucial substrates in many organic reactions (Soni et al., 2015).

Development of Novel Compounds

Indane-1,3-dione, a compound with structural similarities to 1,2-Dibromopyranthrene-8,16-dione, serves as a versatile building block in the creation of bioactive and functional materials. Its applications range from biosensing and bioimaging to electronics and photopolymerization. The review by Pigot et al. (2022) provides an overview of chemical reactions that enable access to indane-1,3-dione derivatives and highlights their diverse applications, underscoring the compound's versatility (Pigot, Brunel, & Dumur, 2022).

Corrosion Inhibition

The synthesis and investigation of 1,8-dioxooctahydroxanthene derivatives, including studies on their performance as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcase another application area. These studies provide insights into the potential of dione derivatives in industrial applications, particularly in protecting metals from corrosion, demonstrating more than 97% efficiency in certain cases (Maleki et al., 2016).

Detection of Metal Ions

The reactivity of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines has been explored, leading to the development of compounds capable of selectively detecting Hg^2+ and Ni^2+ ions. This research opens avenues for the application of dione derivatives in environmental monitoring and the development of sensitive detection methods for hazardous metals (Aggrwal et al., 2021).

Safety And Hazards

While specific safety and hazard information for “1,2-Dibromopyranthrene-8,16-dione” is not available, general precautions should be taken while handling this chemical. This includes avoiding dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1,2-dibromopyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJICBVMRKHYRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904277
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromopyranthrene-8,16-dione

CAS RN

1324-35-2
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromopyranthrene-8,16-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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